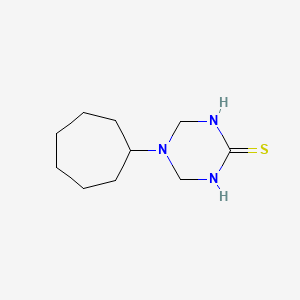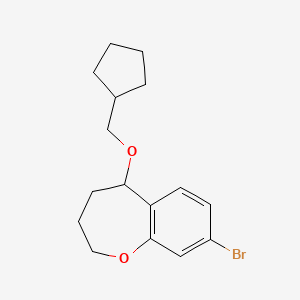
8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxepine derivative and is commonly referred to as BCT-101.
Scientific Research Applications
Discovery and Investigation of Antineoplastic Agents
A novel series of compounds demonstrating excellent cytotoxic properties, with a focus on greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, were explored. These compounds show promise due to their apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions, displaying antimalarial and antimycobacterial properties as well (Hossain et al., 2020).
Chemistry and Biological Activity of 3-Benzazepines
Research into 3-benzazepines highlighted compounds with significant cytotoxicity towards human leukemia cells and the ability to inhibit multidrug resistance P-glycoprotein efflux pump, suggesting a potential application in overcoming drug resistance in cancer treatment (Kawase et al., 2000).
Environmental Impact and Transformation
The environmental presence and transformation of benzodiazepine derivatives, as emerging contaminants, have been studied. These studies focus on their occurrence in various water bodies, their removal during water treatment processes, and the identification of transformation products, shedding light on the environmental fate of similar organic compounds (Kosjek et al., 2012).
Properties
IUPAC Name |
8-bromo-5-(cyclopentylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO2/c17-13-7-8-14-15(6-3-9-18-16(14)10-13)19-11-12-4-1-2-5-12/h7-8,10,12,15H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDDGIRWJVAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2CCCOC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide](/img/structure/B2838420.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2838421.png)
![8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2838425.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2838427.png)
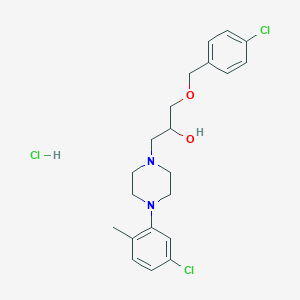
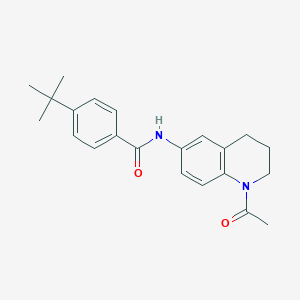
![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838436.png)
![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)

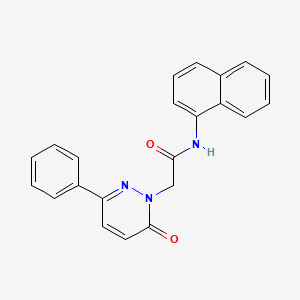

![6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2838441.png)
